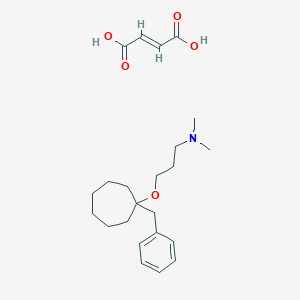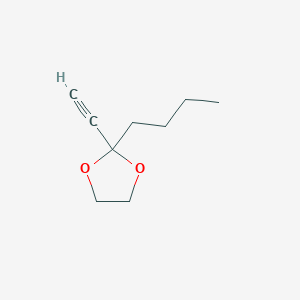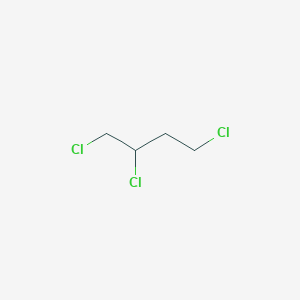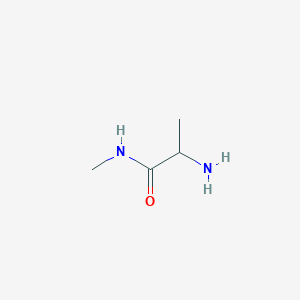
Methane, di-o-tolyl-
Vue d'ensemble
Description
“Methane, di-o-tolyl-” is a chemical compound with the formula C15H16 . It is also known by additional names such as bis(o-tolyl)methane, di-o-tolylmethane, di(o-tolyl)methane, and benzene, 1,1’-methylenebis[2-methyl-2,2’-dimethyldiphenylmethane] .
Physical And Chemical Properties Analysis
“Methane, di-o-tolyl-” has a molar mass of 196.293 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are detailed in the search results .
Applications De Recherche Scientifique
Lubricant Additives
Scientific Field:
Tribology (the study of friction, wear, and lubrication)
Experimental Procedures:
Researchers use density functional theory (DFT) calculations at the ω B97XD/6-31G* functional level to study lattice parameters, Gibbs free energies, and vibrational spectra of three phases (α, β, and γ) of Methane, di-o-tolyl- under different pressure and temperature conditions. The phase transition between phases α and β occurs at a pressure of 0.65 GPa and a temperature of 463 K. Similarly, the transition between phases α and γ occurs at 0.35 GPa and 400 K. No phase transition is observed between phases β and γ within the studied pressure range .
Energy Storage Materials
Scientific Field:
Materials Science and Energy Storage
Summary:
The unique properties of Methane, di-o-tolyl- make it suitable for energy storage applications. Its phase transitions under pressure and temperature variations can guide the design of more stable battery materials. Lithiation-induced expansion in materials like MoS2 affects battery stability and performance, making the study of such compounds essential.
Experimental Procedures:
Density functional theory calculations are used to explore lattice parameters, Gibbs free energies, and vibrational spectra of different phases of Methane, di-o-tolyl- . Researchers investigate phase transitions and compare FT–IR spectra to understand the material’s behavior under varying conditions .
Photovoltaics
Scientific Field:
Photovoltaic Materials
Summary:
While not directly used in photovoltaic devices, understanding the phase transitions and stability of Methane, di-o-tolyl- can inform the design of more efficient solar cell materials. By optimizing stability and energy absorption, researchers can enhance photovoltaic performance.
Experimental Procedures:
Similar to the previous studies, DFT calculations are performed to analyze lattice parameters, Gibbs free energies, and vibrational spectra of different phases of Methane, di-o-tolyl- under varying physical conditions .
Safety And Hazards
While specific safety and hazards information for “Methane, di-o-tolyl-” is not available in the search results, it’s important to note that methane, in general, can be hazardous in high concentrations. Accidental release, leaks, or transportation incidents involving methane can pose significant risks .
Propriétés
IUPAC Name |
1-methyl-2-[(2-methylphenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16/c1-12-7-3-5-9-14(12)11-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFUVPDOJGQTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40928153 | |
| Record name | 1,1'-Methylenebis(2-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methane, di-o-tolyl- | |
CAS RN |
1335-47-3 | |
| Record name | 1,1'-Methylenebis(2-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40928153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














